1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Overview
Description
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a 4-nitrophenyl group attached to the triazole ring via a methylene bridge. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to their various biological effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles, indicating potential for good bioavailability .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may have a range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Nitrobenzyl bromide+1H-1,2,4-triazoleK2CO3,DMFthis compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of aldehydes or carboxylic acids.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies investigating the biological activities of triazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole: This compound has a similar structure but with a different triazole ring, leading to variations in its chemical and biological properties.
4-Nitrophenyl-1H-1,2,4-triazole: This compound lacks the methylene bridge, which affects its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRYCUYVBBCXHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424309 | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119192-09-5 | |
Record name | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119192-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate?
A1: While the provided abstract doesn't specify the reason for analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate, the presence of this compound likely points to its role as a potential impurity or degradation product. The study likely focuses on developing a robust analytical method to detect and quantify this compound in Rizatriptan Benzoate []. This is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product.
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